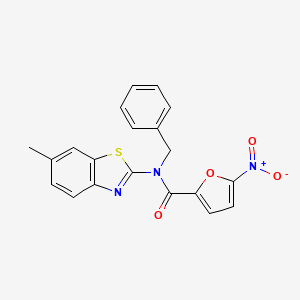

N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4S/c1-13-7-8-15-17(11-13)28-20(21-15)22(12-14-5-3-2-4-6-14)19(24)16-9-10-18(27-16)23(25)26/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIJFVTVXKMIDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Nitration of Furan: The furan ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Coupling Reaction: The benzothiazole derivative is then coupled with the nitrated furan derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Benzylation: Finally, the benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitrofuran ring can be oxidized to form nitrofurans with different oxidation states.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Various nitrofuran derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Benzyl-substituted derivatives with different functional groups.

Scientific Research Applications

N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial properties against bacteria and fungi.

Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain cancer cell lines.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential biomolecules in microorganisms. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the type of cells or organisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

(a) N-(6-Methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CBK260870)

- Structure : Lacks the N-benzyl group present in the target compound.

- Synthesis : Prepared via coupling of 5-nitrofuran-2-carboxylic acid with 6-methyl-1,3-benzothiazol-2-amine using 1-propanephosphonic acid cyclic anhydride (T3P) in DMF .

- Key Data :

- Comparison: The absence of the benzyl group reduces molecular weight (304 vs. ~423 Da) and lipophilicity (clogP ~2.1 vs.

(b) N-(6-Methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CBK277772)

- Structure : Replaces nitrofuran with nitrothiophene.

- Synthesis : Similar to CBK260870 but uses 5-nitrothiophene-2-carboxylic acid .

- Key Data :

- Comparison : Thiophene’s larger atomic radius and lower electronegativity vs. furan alter electronic distribution, reducing redox activity critical for mechanisms like proteasome inhibition .

Substituent Modifications

(a) N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CBK277775)

- Structure : Chlorine at position 5 of benzothiazole.

- Key Data: Antimicrobial Activity: Enhanced Gram-positive bacterial inhibition (MIC 12.5 μg/mL vs. 25 μg/mL for non-chlorinated analogs) due to increased electrophilicity .

- Comparison : Chlorine substitution improves antimicrobial potency but may introduce hepatotoxicity risks absent in the methyl-substituted target compound .

(b) N-[2-(Furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]pyridine-3-carboxamide (6j)

- Structure: Incorporates a thiazolidinone ring and pyridine-carboxamide.

- Key Data: Antifungal Activity: Moderate activity against C. albicans (MIC 50 μg/mL vs. 25 μg/mL for fluconazole) due to thiazolidinone’s metal-chelating capacity .

- Comparison: The thiazolidinone scaffold diversifies binding modes but increases synthetic complexity compared to the simpler carboxamide in the target compound .

Pharmacological and Physicochemical Profiles

Biological Activity

N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Benzyl Group : Enhances lipophilicity, aiding in membrane permeability.

- Benzothiazole Ring : Known for diverse biological activities including antimicrobial and anticancer properties.

- Nitrofuran Moiety : Associated with various pharmacological effects, particularly in antimicrobial activity.

The IUPAC name for this compound is this compound, and its molecular formula is .

Antimicrobial Properties

Research has indicated that compounds containing the benzothiazole moiety exhibit significant antimicrobial activity. For instance, similar derivatives have shown effectiveness against various bacterial strains. The nitrofuran component is particularly noted for its antibacterial properties. A study demonstrated that nitrofuran derivatives possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been well-documented. Studies show that these compounds can inhibit cancer cell proliferation through several mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has not been extensively studied in clinical trials; however, related compounds have demonstrated promising results in vitro against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Neuroprotective Effects

Some benzothiazole derivatives have been evaluated for their neuroprotective effects. In a series of studies assessing anticonvulsant activity, compounds similar to this compound were found to exhibit significant neuroprotective effects without notable neurotoxicity . This suggests potential applications in treating neurological disorders.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby altering metabolic pathways.

- Receptor Modulation : It can bind to receptors influencing signaling pathways associated with cell survival and proliferation.

- Membrane Interaction : The lipophilic nature of the benzyl group allows it to integrate into cellular membranes, potentially disrupting membrane integrity or function .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Exhibits anticonvulsant properties |

Recent Advances

Recent research has focused on synthesizing new derivatives of benzothiazole-based compounds with enhanced biological activities. These studies often employ structure-activity relationship (SAR) analyses to optimize efficacy and reduce toxicity . For example, modifications in the nitro group position have been shown to affect the potency against various pathogens.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide?

- Methodology : The synthesis typically involves multi-step reactions, starting with the coupling of 5-nitrofuran-2-carboxylic acid derivatives with benzothiazole-containing amines. For example, a Schiff base formation or nucleophilic substitution under reflux conditions in ethanol or DMF. Key intermediates are purified via recrystallization (e.g., acetic acid/water mixtures) .

- Validation : Confirm reaction completion using TLC or HPLC. Final product purity (>95%) is verified via LC-MS (e.g., [M+H]+ at m/z 304.1 as in ) and H/C NMR for structural assignment .

Q. How is the compound structurally characterized post-synthesis?

- Techniques :

- NMR Spectroscopy : H NMR (DMSO-d6) resolves aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.44–2.61 ppm). C NMR confirms carbonyl (δ 165–172 ppm) and nitro group environments .

- Mass Spectrometry : LC-ESI+ identifies the molecular ion peak and fragments, critical for verifying molecular weight .

- X-ray Crystallography : Use SHELXL for refinement of crystallographic data to resolve bond lengths/angles, especially for benzothiazole and nitrofuran moieties .

Q. What initial biological assays are suitable for evaluating its bioactivity?

- Approach :

- Antimicrobial Screening : Broth microdilution assays against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to controls .

- Enzyme Inhibition : Fluorescence-based assays targeting microbial enzymes (e.g., dihydrofolate reductase) or cancer-related kinases, using ATP/NADH depletion as readouts .

Advanced Research Questions

Q. How does the nitrofuran moiety influence redox-mediated antimicrobial activity?

- Mechanistic Insight : The nitro group undergoes enzymatic reduction (e.g., by nitroreductases) to generate reactive intermediates (e.g., nitro radicals), causing DNA strand breaks or thiol depletion in microbial cells. This redox cycling can be quantified via ESR spectroscopy or fluorogenic probes .

- Data Interpretation : Compare IC50 values in wild-type vs. nitroreductase-deficient strains to isolate nitro-specific effects .

Q. How can crystallographic data resolve discrepancies in structure-activity relationships (SAR) among analogs?

- Strategy :

- Use SHELX or SIR97 for high-resolution structure determination. For example, the benzothiazole ring’s dihedral angle with the nitrofuran group impacts π-π stacking with target proteins .

- Correlate torsional angles (from ORTEP-3 visualizations) with bioactivity data to identify steric or electronic optimizations .

- Case Study : Analogs with 6-methyl substitution (as in ) show enhanced binding to benzothiazole-recognizing enzymes vs. unsubstituted derivatives .

Q. What experimental designs mitigate false positives in anticancer activity assays?

- Controls :

- Include ROS scavengers (e.g., NAC) to distinguish nitro-specific cytotoxicity from general oxidative stress.

- Use 3D tumor spheroid models instead of monolayer cultures to mimic in vivo heterogeneity .

- Data Triangulation : Cross-validate apoptosis (Annexin V/PI assays) with proteasome inhibition studies (e.g., ubiquitin accumulation via Western blot) .

Q. How do solvent polarity and reaction kinetics affect synthetic yields?

- Optimization :

- Polar aprotic solvents (DMF, DMSO) enhance carboxamide coupling efficiency but may require scavengers (e.g., molecular sieves) to prevent hydrolysis.

- Monitor reaction progress via in situ IR spectroscopy (C=O stretch at ~1680 cm⁻¹) to identify optimal quenching points .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data between in vitro and in vivo models?

- Root Cause : Poor pharmacokinetics (e.g., rapid nitro group reduction in liver microsomes) may reduce in vivo efficacy.

- Resolution :

- Perform metabolic stability assays (e.g., liver microsome incubation with LC-MS metabolite profiling).

- Modify the benzyl group to block CYP450-mediated degradation .

Q. Why do structural analogs with halogen substitutions show variable enzyme inhibition?

- Hypothesis : Halogens (Cl, F) alter electron-withdrawing effects, modulating the carboxamide’s hydrogen-bonding capacity.

- Testing :

- DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces.

- Crystallographic analysis of enzyme-ligand complexes (e.g., PDB deposition using SHELX-refined data) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.